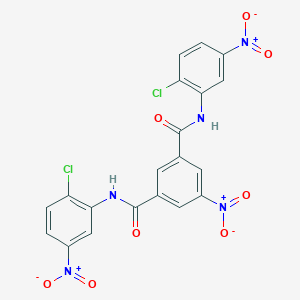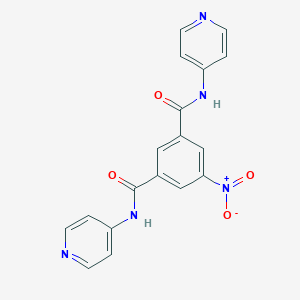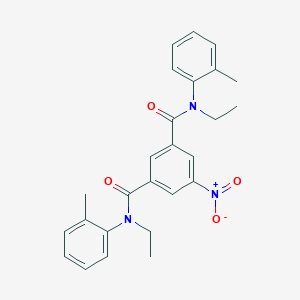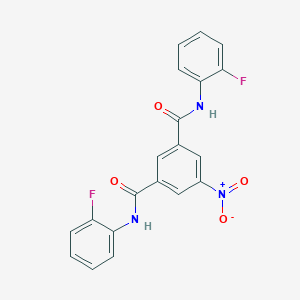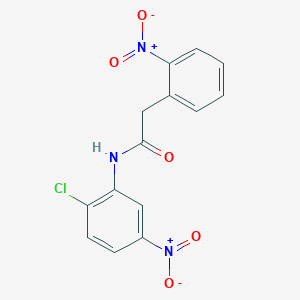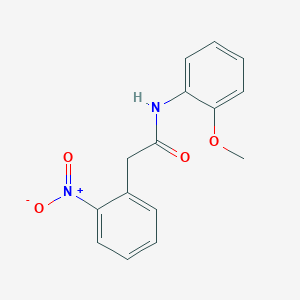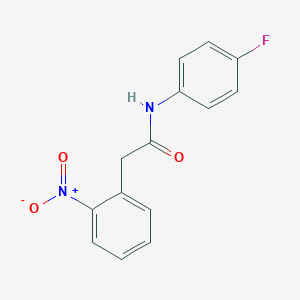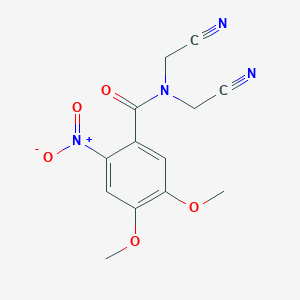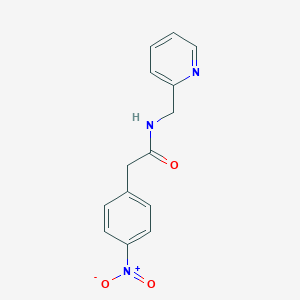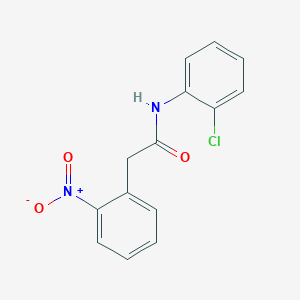
N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a fluorene backbone with sulfonamide groups and phenylmethyl substituents, which may contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” typically involves multi-step organic reactions. The starting materials may include fluorene derivatives, sulfonyl chlorides, and amines. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
“N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology
In biological research, this compound may be investigated for its potential interactions with biomolecules, such as proteins and nucleic acids. Its sulfonamide groups could play a role in enzyme inhibition or other biological activities.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound could be evaluated for similar activities or other pharmacological effects.
Industry
In industrial applications, “this compound” may be used as an intermediate in the production of dyes, polymers, or other specialty chemicals.
Mecanismo De Acción
The mechanism of action of “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” depends on its specific interactions with molecular targets. The sulfonamide groups may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The fluorene backbone could also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “N(2),N(7)-DIBENZYL-9-OXO-N(2),N(7)-DIPHENYL-9H-FLUORENE-2,7-DISULFONAMIDE” include other fluorene derivatives and sulfonamide-containing molecules. Examples include:
- 9-fluorenone
- N-phenylsulfonamide
- Bis(phenylmethyl)sulfonamide
Uniqueness
The uniqueness of “this compound” lies in its combination of a fluorene backbone with sulfonamide groups and phenylmethyl substituents. This specific arrangement of functional groups may impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C39H30N2O5S2 |
|---|---|
Peso molecular |
670.8g/mol |
Nombre IUPAC |
2-N,7-N-dibenzyl-9-oxo-2-N,7-N-diphenylfluorene-2,7-disulfonamide |
InChI |
InChI=1S/C39H30N2O5S2/c42-39-37-25-33(47(43,44)40(31-17-9-3-10-18-31)27-29-13-5-1-6-14-29)21-23-35(37)36-24-22-34(26-38(36)39)48(45,46)41(32-19-11-4-12-20-32)28-30-15-7-2-8-16-30/h1-26H,27-28H2 |
Clave InChI |
MEEZUCVRVPYZFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=O)C=C(C=C5)S(=O)(=O)N(CC6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


